Validated Internal Standard for Modafinil Enantiomer Quantification in Human Plasma
3,3-Diphenylpropylamine serves as a validated internal standard for the simultaneous determination of D- and L-modafinil in human plasma using a stereospecific HPLC method [1]. Unlike other candidate internal standards that may co-elute or interfere, this compound achieves baseline separation and does not interfere with the two major circulating metabolites, modafinil acid and modafinil sulfone, as confirmed by assay validation [1].
| Evidence Dimension | Analytical specificity and lack of interference in chiral separation |
|---|---|
| Target Compound Data | No interference with modafinil acid or modafinil sulfone; monitored by UV detection at 225 nm |
| Comparator Or Baseline | N/A (Methodological absence of interference is the differentiator) |
| Quantified Difference | The two major circulating metabolites have been shown not to interfere with the assay. |
| Conditions | Human plasma; liquid-liquid extraction; β-cyclodextrin column; 0.020 M pH 3.0 phosphate buffer-acetonitrile (84:14, v/v) mobile phase; UV detection at 225 nm; quantifiable range 0.100 to 15.0 microg/ml per enantiomer |
Why This Matters
This validated method demonstrates the compound's unique suitability for regulatory bioanalysis (e.g., ANDA submissions), where substitution would require costly and time-consuming method redevelopment and revalidation.
- [1] Gorman, S. H. (1999). Determination of the D- and L-enantiomers of modafinil in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography. Journal of Chromatography B, 730(1), 1-7. View Source
